4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
CAS No.: 535978-55-3
Cat. No.: VC20522342
Molecular Formula: C15H10Cl2N2O3S
Molecular Weight: 369.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 535978-55-3 |
|---|---|
| Molecular Formula | C15H10Cl2N2O3S |
| Molecular Weight | 369.2 g/mol |
| IUPAC Name | 4-chloro-3-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid |
| Standard InChI | InChI=1S/C15H10Cl2N2O3S/c16-10-4-2-1-3-9(10)13(20)19-15(23)18-12-7-8(14(21)22)5-6-11(12)17/h1-7H,(H,21,22)(H2,18,19,20,23) |
| Standard InChI Key | UKAZWSJYYICWCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl |
Introduction
4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a synthetic organic compound characterized by its complex molecular structure, which includes a chloro substituent on the benzene ring, a carbamothioyl group, and an amino linkage. This compound belongs to the class of aromatic carboxylic acids and is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties.
Synthesis
The synthesis of 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with precursors such as 4-chlorobenzoic acid and 2-chloroaniline. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products.
Biological Activity
Research into the biological activity of 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid suggests potential antimicrobial and anticancer properties. Compounds with similar structures have been studied for their ability to inhibit specific enzymes or pathways involved in cancer progression. The presence of chloro and carbamothioyl groups may enhance its bioactivity through increased lipophilicity or interaction with biological targets.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial Activity | Inhibition of microbial enzymes | Pharmaceutical applications |
| Anticancer Activity | Inhibition of cancer-related pathways | Oncology research |
Interaction Studies
Interaction studies involving 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid focus on its binding affinity with various biological targets, including enzymes and receptors. Techniques such as molecular docking, surface plasmon resonance, and isothermal titration calorimetry are employed to elucidate these interactions.
Similar Compounds
Several compounds share structural similarities with 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid, including:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Chloro-2-[(3-iodophenyl)carbamoylamino]benzoic Acid | Contains iodine instead of chlorine | Potential use as an imaging agent |
| 3-{[(4-Chlorophenyl)carbamoyl]amino}benzoic Acid | Similar amine and carbonyl groups | Different substitution pattern on the benzene ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume